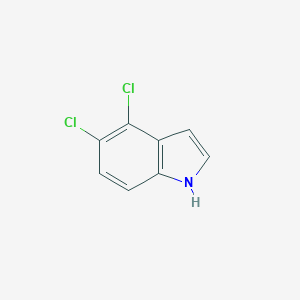

4,5-Dichloroindole

Descripción general

Descripción

4,5-Dichloroindole is a chemical compound with the molecular formula C8H5Cl2N . It has a molecular weight of 186.04 . It is a solid substance and is used in the manufacture of chemical compounds .

Synthesis Analysis

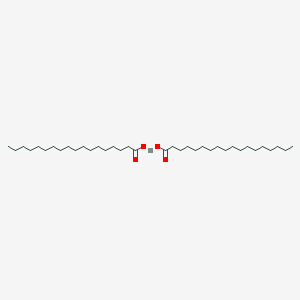

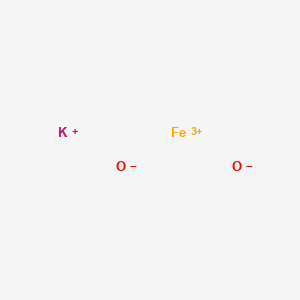

The synthesis of 4,5-Dichloroindole involves nitration of commercially available 2,3-dichlorobenzaldehyde, a telescopic process for the Henry reaction, and subsequently reductive cyclization of the resulting o,β-dinitrostyrene intermediate into 4,5-dichloroindole using iron powder in methanol and acetic acid .Molecular Structure Analysis

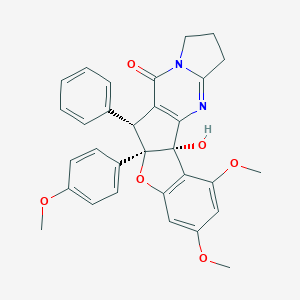

The molecular structure of 4,5-Dichloroindole has been characterized by X-ray structure analysis . The InChI code for 4,5-Dichloroindole is 1S/C8H5Cl2N/c9-6-1-2-7-5 (8 (6)10)3-4-11-7/h1-4,11H .Chemical Reactions Analysis

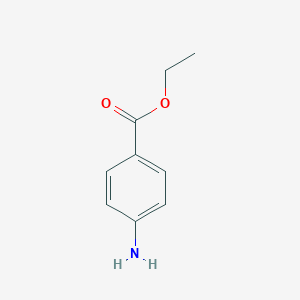

The chemical reactivity of 4,5-Dichloroindole has been studied. For instance, it has been found to react with several nucleophiles, including thiosemicarbazide and different amines, to produce carboxylic acid derivatives .Physical And Chemical Properties Analysis

4,5-Dichloroindole is a solid substance . It has a molecular weight of 186.04 and a molecular formula of C8H5Cl2N .Aplicaciones Científicas De Investigación

Auxin Activity and Rooting Promoters

4,5-Dichloroindole derivatives, like 5,6-Dichloroindole-3-acetic acid, demonstrate significant rooting-promoting activity in plants, surpassing the effectiveness of common rooting promoters. These compounds exhibit no estrogenic activity, making them interesting candidates for agricultural applications (Katayama, Saito, & Kanayama, 2010).

Plant Growth Regulation

4-Chloroindole-3-acetic acid, a chlorinated indole derivative, is a potent auxin, impacting plant growth and development. It occurs naturally in plants and is utilized in biological assays to understand the structural requirements for auxin-induced plant growth (Reinecke, 2004).

Pharmaceutical Research

Chlorinated indoles, like 4,5-Dichloroindole, are explored for their potential in pharmaceutical research. For instance, 4,6-dichloroindole-2-carboxylic acid analogs have been studied for their affinity to N-methyl-D-aspartate receptors, with potential implications in developing anticonvulsant drugs (Sharma & Sharma, 2014).

Synthetic Chemistry

4,5-Dichloroindole compounds have been synthesized for various applications, including the development of octasubstituted phthalocyanines, showcasing the versatility of these compounds in synthetic chemistry (Wöhrle, Eskes, Shigehara, & Yamada, 1993).

Corrosion Inhibition

Chlorinated indoles, such as 5-chloroindole, have been investigated as corrosion inhibitors for metals, suggesting potential applications in industrial settings (Moretti, Quartarone, Tassan, & Zlngales, 1996).

Antibacterial and Antifungal Studies

Compounds derived from 4,5-Dichloroindoles have been synthesized and evaluated for their antibacterial, antifungal, and antimalarial activities, highlighting their potential in medicinal chemistry (Akhaja & Raval, 2013).

Safety And Hazards

4,5-Dichloroindole has been classified as a hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H302-H317 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Relevant Papers Relevant papers on 4,5-Dichloroindole include studies on its synthesis , its molecular structure , and its potential biological activity . These papers provide valuable insights into the properties and applications of 4,5-Dichloroindole.

Propiedades

IUPAC Name |

4,5-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWQPYPTCAUUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloroindole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B179287.png)